molecular formula C19H31N3O3S B2563461 N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide CAS No. 1021040-98-1

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide

Cat. No.: B2563461
CAS No.: 1021040-98-1
M. Wt: 381.54
InChI Key: OLKXXARVZMTLAX-UHFFFAOYSA-N
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Description

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a piperazine ring substituted with a tolyl group and a sulfonyl propyl chain, which is further connected to a pentanamide moiety. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a tolyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl propyl chain. Finally, the resulting compound is coupled with pentanamide under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The piperazine ring and the tolyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate for the synthesis of more complex molecules.

    Biology: It may be used as a tool compound to study biological processes involving piperazine derivatives.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.

    Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((4-(o-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
  • N-(3-((4-(p-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
  • N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide

Uniqueness

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is unique due to the specific positioning of the tolyl group on the piperazine ring and the length of the alkyl chain connecting the sulfonyl group to the pentanamide moiety. These structural features influence the compound’s chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3S/c1-3-4-9-19(23)20-10-6-15-26(24,25)22-13-11-21(12-14-22)18-8-5-7-17(2)16-18/h5,7-8,16H,3-4,6,9-15H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKXXARVZMTLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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